molecular formula C14H17NO3 B1250324 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester CAS No. 709656-07-5

2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester

Cat. No.: B1250324
CAS No.: 709656-07-5
M. Wt: 247.29 g/mol
InChI Key: NFTCCWULNGORJA-UHFFFAOYSA-N
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Description

2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester is a versatile and important compound in organic chemistry. It is known for its unique structure, which includes a five-membered oxazoline ring with a phenyl group and a tert-butyl ester group. This compound has a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol. It is widely used in various fields, including pharmaceuticals, polymers, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester typically involves the reaction of ethanolamine with aryl nitriles in the presence of a catalyst. One common method uses 4 mol% [RuCl(CO)(PPh3)2(L)] as the catalyst under neat conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazoline ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxazolone derivatives.

    Reduction: Oxazolidine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of polymers and materials with specific properties, such as hydrogels and biofabrication.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester involves its interaction with molecular targets and pathways. The oxazoline ring can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, influencing various biochemical pathways. The phenyl group also contributes to the compound’s ability to interact with biological targets, enhancing its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2-oxazoline-4-carboxylate methyl ester
  • 2-Phenyl-2-oxazoline-4-carboxylate ethyl ester
  • 2-Phenyl-2-oxazoline-4-carboxylate isopropyl ester

Uniqueness

2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the compound’s stability. This makes it particularly useful in applications where stability and resistance to hydrolysis are important. Additionally, the tert-butyl group can influence the compound’s solubility and reactivity, making it a valuable tool in synthetic chemistry.

Properties

CAS No.

709656-07-5

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)11-9-17-12(15-11)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3

InChI Key

NFTCCWULNGORJA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1COC(=N1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)C1COC(=N1)C2=CC=CC=C2

Synonyms

2-P-OACA-BE
2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl este

Origin of Product

United States

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